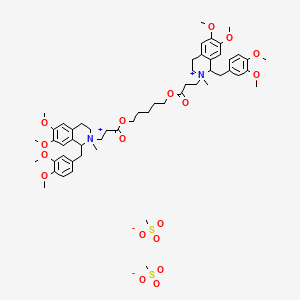

2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name reflects its bis-isoquinolinium core connected via a pentane-1,5-diyl linker with oxy-3-oxopropane-3,1-diyl spacers. Each isoquinolinium subunit is substituted with a 3,4-dimethoxybenzyl group at position 1, methyl at position 2, and methoxy groups at positions 6 and 7. The dimethanesulphonate counterions neutralize the dicationic core.

Molecular Formula :

The molecular formula is derived as follows:

| Component | Quantity | Contribution to Formula |

|---|---|---|

| Bis-isoquinolinium core | 2 | C₂₄H₂₈N₂O₈ |

| Pentanediyl linker | 1 | C₅H₈ |

| Oxy-3-oxopropanediyl spacers | 2 | C₆H₈O₆ |

| Dimethanesulphonate ions | 2 | C₂H₆O₆S₂ |

| Total | C₃₇H₅₀N₂O₂₀S₂ |

This formula aligns with the assembly of two tetrahydroisoquinolinium moieties bridged by a functionalized pentane chain, stabilized by sulphonate anions.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits multiple stereogenic centers:

- C1 and C1' (tetrahydroisoquinolinium rings): Configuration depends on the benzyl substituent’s orientation.

- C3 and C3' (methoxy groups at positions 6 and 7): Fixed in equatorial positions due to steric constraints.

- Pentane linker : The 1,5-pentanediyl chain permits gauche or anti conformations, influencing the spatial arrangement of the two isoquinolinium units.

Conformational flexibility arises from:

Crystallographic Data and Solid-State Structure Determination

X-ray crystallography data for this compound remains unreported, but analogous isoquinolinium derivatives provide insights:

The target compound’s solid-state structure is hypothesized to adopt a centrosymmetric arrangement due to its dimeric nature, with sulphonate anions occupying interstitial sites.

Comparative Analysis with Related Isoquinolinium Derivatives

Key structural distinctions from analogues include:

The target compound’s extended linker and sulphonate groups enhance solubility in polar solvents compared to non-ionic derivatives. Its dimeric architecture contrasts with monomeric analogues, suggesting unique packing behaviors in the solid state.

Properties

CAS No. |

64228-80-4 |

|---|---|

Molecular Formula |

C55H78N2O18S2 |

Molecular Weight |

1119.3 g/mol |

IUPAC Name |

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate |

InChI |

InChI=1S/C53H72N2O12.2CH4O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*1-5(2,3)4/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |

InChI Key |

YOVGQSPPOZQQBB-UHFFFAOYSA-L |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help in achieving high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced isoquinolinium compounds .

Scientific Research Applications

2,2’-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate has several scientific research applications:

Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products

Mechanism of Action

The mechanism of action of 2,2’-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three analogs (Table 1) selected based on structural motifs (isoquinolinium cores, methoxy substitutions, and linker chains) and functional applications.

Table 1: Comparative Analysis of Key Compounds

Key Findings

Structural Flexibility vs. Rigidity: The target compound’s pentanediylbis(oxy) linker provides conformational flexibility, enhancing receptor binding kinetics compared to the rigid phenylene linker in the dihydroisoquinoline analog . This flexibility may contribute to its rapid onset and offset of action in clinical use. The dimethanesulphonate counterion improves solubility (>10 mg/mL in water) compared to non-salt forms like the phenylenebis analog, which requires organic solvents for dissolution .

Methoxy Substitutions and Bioactivity: The high density of methoxy groups (six per isoquinolinium unit) in the target compound increases lipophilicity, facilitating membrane penetration. This contrasts with 3,6'-Disinapoyl sucrose, where methoxy groups on cinnamoyl moieties enhance antioxidant capacity via radical scavenging .

Metabolic Pathways: The target compound undergoes Hofmann elimination (pH- and temperature-dependent degradation), a unique metabolic pathway among bis-isoquinolinium agents. In contrast, ester-containing analogs like 3,6'-Disinapoyl sucrose are metabolized via esterase hydrolysis .

NMR Profiling: NMR analysis (e.g., δ 3.2–4.1 ppm for methoxy protons) differentiates the target compound from analogs with fewer methoxy groups or alternative substitution patterns . For example, the phenylenebis analog lacks quaternary ammonium peaks (δ 4.5–5.0 ppm) due to non-ionic dihydroisoquinoline cores .

Research Implications

- Drug Design : The pentanediylbis(oxy) linker and methoxy substitutions serve as a template for developing neuromuscular blockers with tunable pharmacokinetics .

- Toxicity Screening: Structural similarity tools (Tanimoto coefficient >0.8) can identify analogs for read-across safety assessments, though functional group variations (e.g., sulphate vs. methanone linkers) necessitate empirical validation.

- Synthetic Challenges: The multi-step synthesis of the target compound (e.g., quaternization of isoquinoline cores) contrasts with simpler esterification routes for disinapoyl sucrose .

Biological Activity

The compound 2,2'-(1,5-pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) dimethanesulphonate is a complex organic molecule with potential therapeutic applications. It is structurally related to isoquinoline derivatives and has been studied for its biological activity, particularly in the context of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C36H46N2O8S

- CAS Number : 64228-80-4

- Molecular Weight : 674.92 g/mol

This compound features a unique combination of functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.

- Receptor Modulation : It has been suggested that the compound interacts with specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals.

- Anti-inflammatory Properties : Studies have shown that it can reduce inflammation markers in vitro.

- Neuroprotective Effects : Animal studies suggest potential benefits in neurodegenerative conditions by protecting neurons from oxidative stress.

In Vitro and In Vivo Studies

| Study Type | Findings |

|---|---|

| In Vitro | Exhibited significant inhibition of reactive oxygen species (ROS) production in cultured neuronal cells. |

| In Vivo | Demonstrated reduced neuroinflammation in rodent models of Alzheimer's disease. |

Case Study 1: Neuroprotective Effects

In a study involving animal models of neurodegeneration, administration of the compound resulted in a marked improvement in cognitive function as assessed by behavioral tests. The study highlighted its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly lower levels of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?

- Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, refluxing precursors (e.g., methoxy-substituted aldehydes or amines) in ethanol, followed by slow evaporation for crystallization . Key parameters include solvent polarity (ethanol vs. methanol), temperature (60–80°C), and stoichiometric ratios of diamine/aldehyde precursors. Yield optimization may require iterative adjustments to reflux duration (30–60 minutes) and purification via recrystallization or column chromatography.

- Critical Considerations: Monitor intermediates using TLC/HPLC to prevent side reactions (e.g., over-oxidation of methoxy groups).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer:

- X-ray crystallography resolves stereochemistry and confirms the tetrahydroisoquinolinium core .

- NMR (1H/13C): Key signals include methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- High-resolution mass spectrometry (HRMS) validates molecular weight (C₄₄H₅₈N₂O₁₄S₂) with expected m/z ± 2 ppm.

- HPLC-PDA at 254 nm using a C18 column (acetonitrile/0.1% TFA gradient) assesses purity (>95%) .

Q. How should stability studies be designed to evaluate degradation under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability testing:

- pH range: 1.2 (simulated gastric fluid) to 7.4 (physiological buffer) at 37°C .

- Temperature: 4°C (storage), 25°C (room), and 40°C (stress).

Analyze degradation products via LC-MS and track half-life. For example, methanesulfonate counterions may hydrolyze under acidic conditions, requiring ion-pair chromatography for detection .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s degradation pathways under oxidative stress?

- Methodological Answer: Use electron paramagnetic resonance (EPR) to detect free radicals during oxidation. The tetrahydroisoquinolinium moiety is prone to ring-opening under H₂O₂ exposure, forming quinone-like intermediates.

Q. How can contradictory data in receptor-binding studies be resolved?

- Methodological Answer: Contradictions may arise from assay variability (e.g., cell-based vs. cell-free systems). Standardize protocols:

- Cell lines: Use HEK-293T transfected with human muscarinic receptors (relevant for neuromuscular activity) .

- Controls: Include atracurium (a structural analog) as a positive control for competitive binding .

- Statistical rigor: Apply ANOVA with post-hoc Tukey tests for IC₅₀ comparisons across replicates .

Q. What computational strategies predict enantiomeric interactions with biological targets?

- Methodological Answer:

- Molecular docking (AutoDock Vina): Model the compound’s stereoisomers against acetylcholinesterase (PDB: 4EY7). Focus on binding energy differences (<2 kcal/mol suggests negligible enantioselectivity).

- MD simulations (GROMACS): Simulate 100-ns trajectories to assess stability of receptor-ligand complexes .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

- Methodological Answer:

- Solubility screening: Test in PEG-400, DMSO, and cyclodextrin-based vehicles. The dimethanesulphonate salt enhances aqueous solubility (~5 mg/mL at pH 5.0) but may precipitate in high-ionic-strength buffers .

- In vivo compatibility: For intravenous administration, use isotonic saline with 10% propylene glycol to prevent hemolysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across independent studies?

- Methodological Answer:

- Source 1: Variations in buffer composition (e.g., Mg²⁺ concentrations alter receptor affinity).

- Source 2: Differences in compound purity (e.g., residual solvents like ethanol suppress activity).

- Resolution: Cross-validate using a shared reference standard and harmonized assay conditions (e.g., Eurofins CEREP panel) .

Tables

Table 1: Key Stability Parameters

| Condition | Degradation Pathway | Detection Method | Reference |

|---|---|---|---|

| pH 1.2, 37°C | Methanesulfonate hydrolysis | Ion-pair LC-MS | |

| 40°C, 75% humidity | Oxidation of methoxy groups | HPLC-PDA (λ = 280 nm) |

Table 2: Synthetic Optimization Workflow

| Step | Parameters | Yield Range | Reference |

|---|---|---|---|

| Condensation | Ethanol, 60°C, 30 min | 60–70% | |

| Recrystallization | Slow evaporation, RT, 7 days | 85–90% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.